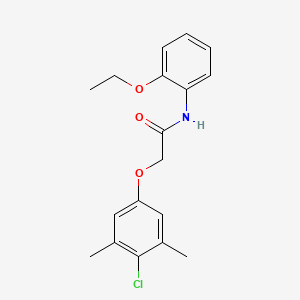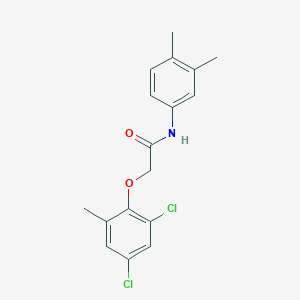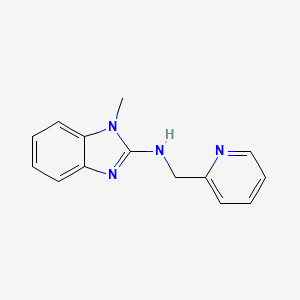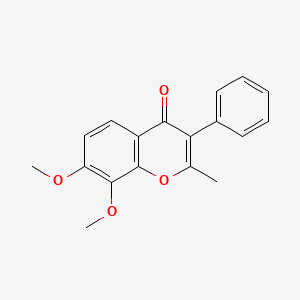
5-(cyclohexylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Cyclohexylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound belongs to the class of oxazole derivatives, which have been extensively studied for their pharmacological properties.
Mechanism of Action
The mechanism of action of 5-(Cyclohexylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile is not fully understood. However, it is believed that this compound exerts its pharmacological effects by modulating the activity of various neurotransmitters and receptors in the central nervous system.
Biochemical and Physiological Effects:
Studies have shown that 5-(Cyclohexylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile exhibits potent anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and prostaglandins. It has also been found to possess anticonvulsant activity by modulating the activity of GABA receptors. Additionally, this compound has been shown to possess antimicrobial activity by disrupting the cell membrane of microorganisms.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-(Cyclohexylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile in lab experiments is its potent pharmacological activity. However, the limitations of using this compound include its low solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for research on 5-(Cyclohexylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile. These include:
1. Studying the potential of this compound as a therapeutic agent for the treatment of various inflammatory and pain-related disorders.
2. Investigating the mechanism of action of this compound in more detail to gain a better understanding of its pharmacological effects.
3. Developing novel derivatives of 5-(Cyclohexylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile with improved pharmacological properties.
4. Studying the potential of this compound as an antimicrobial agent for the treatment of various infectious diseases.
5. Investigating the potential of this compound as a modulator of GABA receptors for the treatment of epilepsy and other neurological disorders.
In conclusion, 5-(Cyclohexylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile is a promising compound with potent pharmacological properties. Further research is needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent.
Synthesis Methods
The synthesis of 5-(Cyclohexylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile involves the reaction of 2-methyl-4'-nitroacetophenone with cyclohexylamine followed by cyclization with potassium carbonate. The resulting compound is then subjected to a reaction with ethyl cyanoacetate to yield the final product.
Scientific Research Applications
The potential of 5-(Cyclohexylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile as a therapeutic agent has been extensively studied. Research has shown that this compound exhibits potent anti-inflammatory, analgesic, and anticonvulsant properties. It has also been found to possess antimicrobial activity against a wide range of microorganisms.
properties
IUPAC Name |
5-(cyclohexylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-12-7-5-6-10-14(12)16-20-15(11-18)17(21-16)19-13-8-3-2-4-9-13/h5-7,10,13,19H,2-4,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMVJIYHQVOHQCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(O2)NC3CCCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-morpholinylmethylene)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile](/img/structure/B5790324.png)
![tert-butyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5790328.png)



![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5790365.png)
![N-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)acetamide](/img/structure/B5790373.png)
![2-{[(4-chlorophenoxy)acetyl]amino}-5-hydroxybenzoic acid](/img/structure/B5790380.png)

![5-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5790389.png)

